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Compound of Interest

Compound Name:
5-Phenyl-4,5-dihydro-1,2-oxazole-

3-carboxylic acid

Cat. No.: B1601504 Get Quote

An In-Depth Technical Guide to 5-Phenyl-4,5-dihydro-1,2-oxazole-3-carboxylic Acid:

Properties, Synthesis, and Applications

Introduction
The 4,5-dihydro-1,2-oxazole, commonly known as the isoxazoline ring system, represents a

class of five-membered heterocycles that are of significant interest to the scientific community.

These structures are considered "privileged scaffolds" in drug design and synthesis due to their

prevalence in a wide array of biologically active compounds and natural products.[1][2][3] The

isoxazoline framework is a key feature in molecules exhibiting antiviral, antitubulin, and anti-

inflammatory properties.[3]

This technical guide focuses on a specific derivative, 5-Phenyl-4,5-dihydro-1,2-oxazole-3-
carboxylic acid. This molecule combines the stable heterocyclic core with a phenyl group that

can engage in various intermolecular interactions and a carboxylic acid handle that allows for

extensive chemical modification. These features make it a valuable building block and synthetic

intermediate for creating more complex molecules, particularly in the field of medicinal

chemistry and drug development.[4] This document serves as a comprehensive resource on its

chemical properties, established and theoretical synthetic routes, reactivity, and potential

applications for researchers and drug development professionals.
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The chemical identity and characteristics of 5-Phenyl-4,5-dihydro-1,2-oxazole-3-carboxylic
acid are foundational to its application in synthesis.

Core Data
Property Value Source

Molecular Formula C₁₀H₉NO₃ [5]

Molecular Weight 191.18 g/mol [5]

IUPAC Name
5-phenyl-4,5-dihydro-1,2-

oxazole-3-carboxylic acid

CAS Number Not available in cited sources

Appearance
Expected to be a crystalline

solid

Solubility and Stability
The molecule possesses both a nonpolar phenyl ring and a polar carboxylic acid group,

suggesting moderate solubility in a range of organic solvents, particularly polar aprotic solvents

like DMSO and DMF, and limited solubility in water. The presence of the carboxylic acid allows

for deprotonation with a base to form a water-soluble carboxylate salt.

While the isoxazoline ring is generally stable, related heterocyclic carboxylic acids can be

susceptible to degradation. Analogous 5-hydroxyoxazole-4-carboxylic acid derivatives have

been shown to be unstable towards hydrolytic ring-opening and decarboxylation.[6][7]

Therefore, it is advisable to store 5-Phenyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid in a

cool, dry, and inert environment to prevent potential degradation.

Anticipated Spectroscopic Profile
While specific experimental spectra for this exact compound are not detailed in the provided

literature, a theoretical profile can be constructed based on its structure and data from

analogous compounds.[1][2][8]

¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons of the

phenyl group (typically in the δ 7.2-7.5 ppm range). The protons on the heterocyclic ring
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would appear as a complex multiplet system due to their diastereotopicity and coupling: a

methine proton at C5 (benzylic position, likely δ 5.5-6.0 ppm) and two methylene protons at

C4 (likely δ 3.0-4.0 ppm). A broad singlet for the acidic carboxylic acid proton would appear

far downfield (>10 ppm), which would be exchangeable with D₂O.

¹³C NMR: Key signals would include the carboxylic acid carbonyl carbon (~170 ppm), the

C=N carbon of the isoxazoline ring (~155-160 ppm), aromatic carbons (125-140 ppm), the

C5 carbon bearing the phenyl group (~80-85 ppm), and the C4 methylene carbon (~40-45

ppm).

Infrared (IR) Spectroscopy: Characteristic absorption bands would be observed for the O-H

stretch of the carboxylic acid (a broad band around 3000 cm⁻¹), the C=O stretch (~1700

cm⁻¹), the C=N stretch of the isoxazoline ring (~1600-1650 cm⁻¹), and aromatic C-H and

C=C stretches.[1][2]

Mass Spectrometry (MS): In positive ion mode ESI-MS, the compound would be expected to

show a prominent protonated molecular ion peak [M+H]⁺ at an m/z of approximately 192.06.

Synthesis and Mechanistic Insights
The construction of the 5-substituted isoxazoline ring is most efficiently achieved through a

[3+2] cycloaddition reaction.

Primary Synthetic Route: 1,3-Dipolar Cycloaddition
The cornerstone for synthesizing 3,5-disubstituted isoxazolines is the 1,3-dipolar cycloaddition

reaction between an alkene (the dipolarophile) and a nitrile oxide (the 1,3-dipole).[3][9] For the

target molecule, this involves the reaction of styrene with a nitrile oxide derived from a glyoxylic

acid equivalent.

The nitrile oxide is highly reactive and is typically generated in situ from a more stable

precursor, such as a hydroximoyl chloride (e.g., chlorooximidoacetic acid), by

dehydrohalogenation with a non-nucleophilic base like triethylamine. The reaction proceeds

with high regioselectivity, where the oxygen of the nitrile oxide adds to the more substituted

carbon of the styrene double bond, leading to the desired 5-phenyl-substituted regioisomer.
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Caption: Synthetic pathway via 1,3-dipolar cycloaddition.

Alternative Synthetic Considerations
While 1,3-dipolar cycloaddition is the most direct method, other strategies exist. The final

carboxylic acid can be obtained via hydrolysis of a corresponding ester precursor, such as a

methyl or ethyl ester.[10] This two-step approach (cycloaddition to form the ester, followed by

hydrolysis) can be advantageous for purification and handling.

It is important to note that other routes, such as the nucleophilic addition of ketene acetals to

activated isoxazoles, have been explored for similar structures. However, when the 5-position

is substituted with an electron-donating group like phenyl, this method can lead to a competing

intramolecular cyclization to form a lactone, making it a less direct path to the desired

carboxylic acid.[1][2]
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Chemical Reactivity and Derivatization Potential
The synthetic utility of 5-Phenyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid stems from its

two primary reactive sites: the carboxylic acid group and the isoxazoline ring.

Reactions at the Carboxylic Acid: The -COOH group is a versatile handle for derivatization.

Amide Bond Formation: Coupling with various amines using standard peptide coupling

reagents (e.g., EDC, HBTU) can generate a diverse library of amides, a critical

transformation in drug discovery.

Esterification: Reaction with alcohols under acidic conditions (Fischer esterification) or with

alkyl halides in the presence of a base yields the corresponding esters.

Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing

agents like LiAlH₄ or borane complexes.

Reactions of the Isoxazoline Ring: The heterocyclic ring is relatively stable but can be

strategically opened.

Reductive Ring Opening: Catalytic hydrogenation (e.g., using H₂ over Raney Nickel or

Pd/C) can cleave the N-O bond, opening the ring to form a γ-hydroxy amino acid

derivative. This transformation provides access to a different class of valuable chiral

building blocks.

Applications in Research and Drug Development
The title compound is a valuable scaffold for several reasons:

Core for Bioactive Molecules: The isoxazole and isoxazoline motifs are present in numerous

pharmaceuticals.[3] Derivatives of phenyl-oxazole carboxylic acids have been investigated

as potent inhibitors of enzymes like phosphodiesterase type 4 (PDE4) and diacylglycerol

acyltransferase-1 (DGAT-1), relevant for treating inflammatory diseases and metabolic

disorders, respectively.[11][12]

Versatile Synthetic Intermediate: As a bifunctional molecule, it serves as an excellent starting

point for the synthesis of more complex compounds. The defined stereocenter at the C5
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position (if a chiral synthesis is employed) makes it an attractive building block for

asymmetric synthesis, similar to how other chiral oxazoline carboxylic acids are used as

intermediates for major drugs like Paclitaxel.[4]

Fragment-Based Drug Discovery: The molecule itself can be used in fragment-based

screening campaigns to identify new binding motifs for protein targets of therapeutic interest.

Experimental Protocols
The following protocols are generalized procedures based on established methodologies for

the synthesis of related isoxazoline carboxylic acids.

Protocol 1: Synthesis via 1,3-Dipolar Cycloaddition
This protocol describes the formation of the isoxazoline ring from styrene and an in situ

generated nitrile oxide.

Setup: To a solution of chlorooximidoacetic acid (1.0 eq) and styrene (1.1 eq) in a suitable

solvent (e.g., diethyl ether or dichloromethane) in a round-bottom flask equipped with a

magnetic stirrer, add a dropping funnel.

Reaction: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of triethylamine (1.2

eq) in the same solvent via the dropping funnel over 1 hour, maintaining the temperature

below 5 °C.

Stirring: After the addition is complete, allow the reaction mixture to slowly warm to room

temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer

Chromatography (TLC).

Workup: Upon completion, filter the mixture to remove the triethylammonium chloride salt.

Wash the filtrate with 1 M HCl (aq) followed by brine.

Extraction: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under

reduced pressure to yield the crude product.

Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g.,

ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure 5-
Phenyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid.
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Protocol 2: Saponification of an Ester Precursor
This protocol describes the hydrolysis of an ethyl ester to the final carboxylic acid.[10]

Setup: Dissolve ethyl 5-phenyl-4,5-dihydro-1,2-oxazole-3-carboxylate (1.0 eq) in a mixture of

ethanol and water (e.g., 2:1 v/v).

Hydrolysis: Add an aqueous solution of a base, such as potassium hydroxide (KOH, 3.0 eq)

or lithium hydroxide (LiOH), to the stirred solution at room temperature.

Monitoring: Monitor the reaction by TLC until all the starting ester has been consumed.

Acidification: Cool the reaction mixture in an ice bath and carefully acidify to pH 2-3 using 6

M HCl (aq). A precipitate should form.

Isolation: Collect the solid product by vacuum filtration, washing with cold water.

Drying: Dry the collected solid under vacuum to yield the target carboxylic acid.

Safety and Handling
Based on GHS classifications for structurally related compounds, 5-Phenyl-4,5-dihydro-1,2-
oxazole-3-carboxylic acid may cause skin irritation, serious eye irritation, and respiratory

irritation.[13][14]

Personal Protective Equipment (PPE): Standard laboratory PPE, including a lab coat, safety

glasses, and chemical-resistant gloves, should be worn at all times.

Handling: All manipulations should be performed in a well-ventilated chemical fume hood.

Avoid inhalation of dust and direct contact with skin and eyes.

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible

materials.

Conclusion
5-Phenyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid is a heterocyclic compound with

significant potential in synthetic and medicinal chemistry. Its primary route of synthesis via 1,3-
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dipolar cycloaddition is robust and regioselective. The presence of a reactive carboxylic acid

handle allows for extensive derivatization, enabling its use as a versatile building block for

constructing complex molecular architectures. Given the established biological importance of

the isoxazoline scaffold, this compound serves as a valuable platform for the development of

novel therapeutics and other functional organic materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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